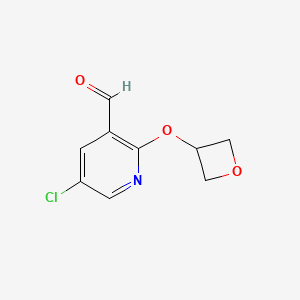
5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde is a chemical compound that features a unique structure combining a chlorinated pyridine ring with an oxetane moiety and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde typically involves the formation of the oxetane ring followed by its attachment to the chlorinated nicotinaldehyde. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxetane ring. This is followed by a nucleophilic substitution reaction where the oxetane moiety is introduced to the chlorinated nicotinaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 5-Chloro-2-(oxetan-3-yloxy)nicotinic acid.
Reduction: Formation of 5-Chloro-2-(oxetan-3-yloxy)nicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine
- 5-(Oxetan-3-yloxy)nicotinic acid
Uniqueness
5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde is unique due to the presence of both an oxetane ring and an aldehyde group, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it offers a versatile platform for further chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C9H8ClNO3 |
|---|---|
Molekulargewicht |
213.62 g/mol |
IUPAC-Name |
5-chloro-2-(oxetan-3-yloxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H8ClNO3/c10-7-1-6(3-12)9(11-2-7)14-8-4-13-5-8/h1-3,8H,4-5H2 |
InChI-Schlüssel |
DFXNSNZZHLCBJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)OC2=C(C=C(C=N2)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


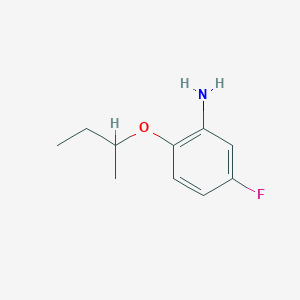
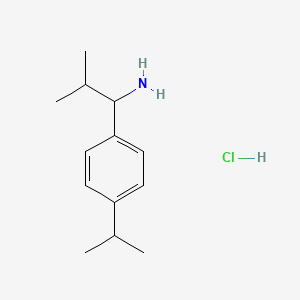
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B15277975.png)
![6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid](/img/structure/B15277978.png)
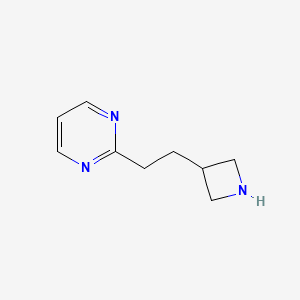
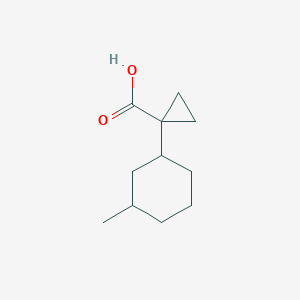
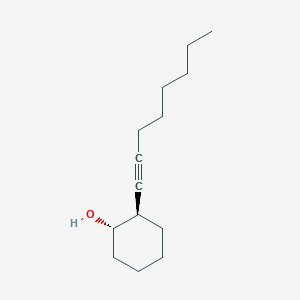

![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B15278026.png)

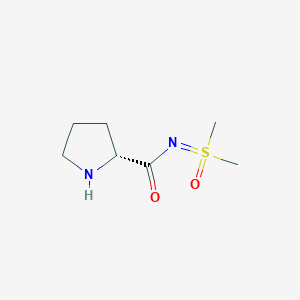


![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B15278068.png)
